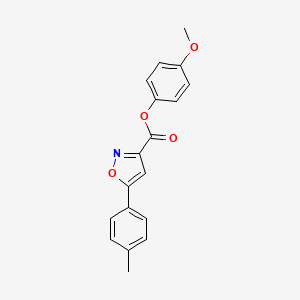![molecular formula C23H24N2O2 B11356418 3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11356418.png)
3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with methoxy, pyridinyl, and isopropylbenzyl substituents, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.
Amidation Reaction: The benzoyl chloride is then reacted with 4-(propan-2-yl)benzylamine in the presence of a base such as triethylamine to form the intermediate benzamide.
Pyridinyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and benzyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-hydroxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide.
Reduction: Formation of 3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)amino)benzamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide stands out due to its unique combination of substituents, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C23H24N2O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-methoxy-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H24N2O2/c1-17(2)19-12-10-18(11-13-19)16-25(22-9-4-5-14-24-22)23(26)20-7-6-8-21(15-20)27-3/h4-15,17H,16H2,1-3H3 |
InChI Key |
ZZLDHQQXBIOMGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-(propylsulfanyl)-1H-imidazole](/img/structure/B11356339.png)
![[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone](/img/structure/B11356353.png)
![N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11356361.png)
![2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide](/img/structure/B11356364.png)


![1-[(4-chlorobenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11356383.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11356390.png)
![2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11356400.png)
![N-methyl-N-[(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11356404.png)


![(4-Ethoxyphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11356428.png)
![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B11356431.png)
